molecular formula C24H48O2 B032328 Tetracosanoic acid CAS No. 557-59-5

Tetracosanoic acid

Cat. No. B032328
CAS RN: 557-59-5
M. Wt: 368.6 g/mol
InChI Key: QZZGJDVWLFXDLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetracosanoic acid and related compounds has been a topic of interest in the field of organic chemistry. For example, Lin Jun (2010) explored the synthesis of (Z)-15-tetracosenic acid, a related compound, from erucic acid through processes like esterification and bromination, indicating a pathway for synthesizing long-chain fatty acids like tetracosanoic acid (Lin Jun, 2010).

Molecular Structure Analysis

Research has been conducted on the molecular structure of tetracosanoic acid and its phases. Schwartz, Schlossman, and Pershan (1992) studied the structure of Langmuir monolayers of tetracosanoic acid using x-ray diffraction, providing insights into the molecular ordering and phase behavior of this compound (Schwartz, Schlossman, & Pershan, 1992).

Chemical Reactions and Properties

Various studies have focused on the chemical reactions and properties of tetracosanoic acid and related compounds. For instance, Ishida, Kobayashi, and Yamada (2014) developed a novel method for synthesizing tetramic acid derivatives, which are biologically active heterocycles, from propargylic amines and carbon dioxide, showcasing the versatility in chemical reactions involving long-chain fatty acids (Ishida, Kobayashi, & Yamada, 2014).

Physical Properties Analysis

The physical properties of tetracosanoic acid, including its behavior under different conditions, have been studied extensively. Zeman et al. (2016) investigated the physical properties of related compounds, shedding light on aspects such as thermal behaviors and crystalline structures that can be relevant to understanding tetracosanoic acid (Zeman et al., 2016).

Chemical Properties Analysis

Research on the chemical properties of tetracosanoic acid is crucial for understanding its applications and interactions. Hartmann et al. (1994) synthesized derivatives of tetracosanoic acid, exploring its potential as an inhibitor of mycolic acid biosynthesis, which highlights the diverse chemical properties and applications of tetracosanoic acid and its derivatives (Hartmann et al., 1994).

Scientific Research Applications

Diagnostic Biomarker Research

Tetracosanoic acid is identified as a very-long-chain fatty acid (VLCFA) and has been explored as a potential biomarker for diagnosing hereditary diseases like X-linked adrenoleukodystrophy. A sensitive fluorimetric liquid chromatographic method was developed for analyzing VLCFAs in plasma, proving practical and effective in patient diagnosis (Chung et al., 2008).

Plant Biology and Biochemistry

Tetracosanoic acid is present in the seed oil of various Acer species and is associated with nervonic acid (NA), a core component of nerve fibers and cells. This study aimed to identify NA-containing Acer species that could serve as potential resource plants. The research found significant diversity in the fatty acid composition, including tetracosanoic acid among the species, offering insights into NA biosynthesis pathways and identifying potential new NA resource plants (He, Li, & Tian, 2020).

Environmental Bioremediation

Tetracosanoic acid was used in studies to enrich alkane-degrading bacteria from oil-contaminated saline soils. Strain Qtet3, similar to Alcanivorax dieselolei B-5T, showcased the ability to degrade over 90% of tetracosane in saline conditions, indicating its potential in remediating saline soils and wastes contaminated with petroleum compounds (Dastgheib, Amoozegar, Khajeh, & Ventosa, 2011).

Material Science

In material science, tetracosanoic acid has been utilized in the formation of stable singularities in mixed monolayers with porphyrins. The research explored the transfer of Langmuir films of tetracosanoic acid to mica surfaces and characterized the film's behavior and structure using scanning force microscopy (SFM) in the tapping mode. The findings suggest a relaxation of the transferred film to a nonhomogeneous equilibrium phase upon tapping, showing the material's potential in various applications (Messerschmidt et al., 2000).

Safety And Hazards

Tetracosanoic acid may be harmful if inhaled and may cause respiratory irritation. It may also be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

tetracosanoic acid
Source PubChem
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InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt)
Record name Lignoceric acid
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DSSTOX Substance ID

DTXSID6021664
Record name Tetracosanoic acid
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Molecular Weight

368.6 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name Lignoceric acid
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Record name Tetracosanoic acid
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Product Name

Tetracosanoic acid

CAS RN

557-59-5
Record name Tetracosanoic acid
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Record name Lignoceric acid
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Record name Tetracosanoic acid
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Record name Tetracosanoic acid
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Record name Tetracosanoic acid
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Record name LIGNOCERIC ACID
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Record name Tetracosanoic acid
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Melting Point

84.2 °C
Record name Tetracosanoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Behenic acid manufactured by Henkel Co. (trade name: Edenor C22-85R) in an amount of 100 kg was admixed with 1200 kg of isopropyl alcohol, and dissolved at 50° C. The mixture was filtrated through a 10 μm filter, and cooled to 30° C. to allow recrystallization. Cooling speed for the recrystallization was controlled to be 3° C./hour. The resulting crystal was subjected to centrifugal filtration, and washing was performed with 100 kg of isopropyl alcohol. Thereafter, the crystal was dried. The resulting crystal was esterified, and subjected to GC-FID analysis to give the results of the content of behenic acid being 96 mol %, lignoceric acid 2 mol %, and arachidic acid 2 mol %. In addition, erucic acid was included at 0.001 mol %.
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Synthesis routes and methods II

Procedure details

Mixed with 120 kg of isopropyl alcohol was 100 kg of behenic acid (trade name Edenor C22-85R), manufacture by Henkel Co., dissolved at 50° C. and filtered employing a 10 μm filter. Thereafter, the temperature was lowered to 30° C. and recrystallization was performed. The cooling rate during recrystallization was controlled to be 3° C./hour. The resulting crystals were subjected to centrifugal filtration, were washed with 100 kg of isopropyl alcohol, and subsequently dried. The resulting crystals then underwent esterification. Subsequently, GC-FID was performed, resulting in a silver behenate proportion of 99 percent and a lignoceric acid proportion of 0.5 percent, and an arachidic acid proportion of 0.5 percent as other products.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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